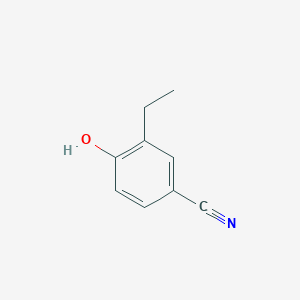

3-Ethyl-4-hydroxybenzonitrile

描述

This compound is primarily utilized in research and development as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications. Its commercial availability is noted in , where it is offered by CymitQuimica in quantities ranging from 50 mg to 500 mg, with prices reflecting its specialized use . The hydroxyl and nitrile groups confer both polar and reactive characteristics, making it a versatile building block for further functionalization.

属性

IUPAC Name |

3-ethyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUHLJHWBRZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .

化学反应分析

Types of Reactions: 3-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions

Major Products Formed:

Oxidation: 3-Ethyl-4-hydroxybenzaldehyde or 3-Ethyl-4-hydroxyacetophenone.

Reduction: 3-Ethyl-4-aminobenzonitrile.

Substitution: Various halogenated derivatives

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Ethyl-4-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it versatile for producing derivatives with different properties. For instance, it can be oxidized to form 3-Ethyl-4-hydroxybenzaldehyde or reduced to yield 3-Ethyl-4-aminobenzonitrile.

| Reaction Type | Product |

|---|---|

| Oxidation | 3-Ethyl-4-hydroxybenzaldehyde |

| Reduction | 3-Ethyl-4-aminobenzonitrile |

| Substitution | Various halogenated derivatives |

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with cellular targets. Studies suggest it may influence cellular pathways related to cancer and microbial resistance.

Mechanism of Action

The mechanism of action involves the interaction of the hydroxyl group with various molecular targets, potentially leading to biological effects such as inhibition of cell proliferation or disruption of microbial cell walls.

Pharmaceutical Applications

Pharmaceutical Intermediate

Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific biological pathways, particularly in oncology and infectious disease treatments.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations allows for the synthesis of colorants used in textiles and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against several pathogenic bacteria. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines. Further investigation into its mechanism revealed that it induces apoptosis through reactive oxygen species (ROS) generation.

作用机制

The mechanism of action of 3-Ethyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following section compares 3-Ethyl-4-hydroxybenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, synthesis routes, and functional group effects.

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Withdrawing Groups: The hydroxyl group (-OH) in this compound is electron-donating, increasing the electron density of the aromatic ring. This contrasts with 3-Methoxy-4-nitrobenzonitrile, where the nitro group (-NO₂) is strongly electron-withdrawing, making the compound more reactive in electrophilic substitutions .

- Functional Group Diversity: The dimethylaminomethyl group (-CH₂N(CH₃)₂) in 3-((dimethylamino)methyl)-4-hydroxybenzonitrile introduces basicity, enabling participation in acid-base reactions or coordination chemistry, unlike the non-basic ethyl group in the target compound . The amino group (-NH₂) in 3-(4-Aminophenyl)benzonitrile allows for diazotization and coupling reactions, expanding its utility in dye or polymer synthesis compared to the hydroxyl group in this compound .

生物活性

3-Ethyl-4-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

This compound is a substituted benzonitrile that possesses a hydroxyl group and an ethyl group on the aromatic ring. The synthesis of this compound has been optimized through various methods, with a notable improvement in yield and purity reported in recent studies. For instance, a second-generation process was developed that utilized non-classical nitrile formation techniques, achieving an overall yield of 69% with excellent purity (99.3% a/a) .

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its pharmacological potential. The compound has shown promise as a modulator in various biological systems, particularly in receptor interactions.

1. Antimicrobial Activity:

Research indicates that derivatives of benzonitriles, including this compound, exhibit antimicrobial properties. In particular, studies have demonstrated that certain analogs can inhibit the growth of Pneumocystis carinii, which is critical for developing treatments for opportunistic infections .

2. Antitumor Activity:

The compound has also been evaluated for its antitumor potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

3. Androgen Receptor Modulation:

Another area of interest is the compound's role as a selective androgen receptor modulator (SARM). It has been noted that structural modifications to benzonitrile derivatives can enhance their binding affinity to androgen receptors, potentially leading to therapeutic applications in muscle-wasting conditions and other hormonal therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Effects: In an ATP bioassay involving Pneumocystis carinii, compounds related to this compound demonstrated significant reductions in ATP levels, indicating effective antimicrobial activity .

- Antitumor Mechanism Investigation: A detailed investigation into the apoptotic pathways activated by this compound showed that it could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。